
2-tert-Butyl-4-methylphenol
Overview
Description
2-tert-Butyl-4-methylphenol (CAS 2409-55-4) is a synthetic alkylphenol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It exists as white to yellow-beige crystalline solids with a melting point of 50–52°C and a boiling point of 237–244°C . The compound is insoluble in water but highly soluble in organic solvents such as acetone, benzene, and chloroform . Its structure features a hydroxyl group at the para position relative to a methyl group and a tert-butyl group at the ortho position, contributing to its steric hindrance and antioxidative properties .
Primarily used as an intermediate in organic synthesis, it is critical in producing antioxidants like 2246 and UV stabilizers such as UV-326 . Its antioxidative mechanism involves donating hydrogen atoms to neutralize free radicals, making it effective in polymer stabilization and preventing oxidative degradation in industrial applications .
Preparation Methods
Mannich Reaction-Hydrogenolysis Sequence
Reaction Mechanism and Condensation Phase
The synthesis begins with the Mannich reaction, where 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol or ethanol. The reaction proceeds at 80–90°C for 3–6 hours, forming N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base) . The mechanism involves nucleophilic addition of the phenol to the iminium intermediate generated from formaldehyde and dimethylamine:
2\text{O} + \text{NH(CH}3\text{)}2 \rightarrow \text{Mannich base} + \text{H}2\text{O} + \text{bis-amine}
Key parameters include maintaining the alcohol solvent (methanol/ethanol) to ensure homogeneity and prevent side reactions. The molar ratio of reactants is stoichiometric (1:1:1), with temperature control critical to avoid decomposition .
Purification and Volatile Removal
Post-condensation, the reaction mixture contains volatile byproducts (methanol, water, bis-amine). These are removed by heating to 110–140°C under inert gas (hydrogen, nitrogen) purging containing 5–50% dimethylamine . This step prevents oxidative degradation and enhances product stability. The inert gas facilitates azeotropic distillation, reducing residual volatiles to <0.5% .
Hydrogenolysis and Product Isolation
The purified Mannich base undergoes hydrogenolysis at 120–160°C using palladium or nickel catalysts under 4–10 molar equivalents of hydrogen . The reaction cleaves the C–N bond, yielding 2-tert-butyl-4-methylphenol:
2 \xrightarrow{\text{catalyst}} \text{this compound} + \text{NH(CH}3\text{)}_2
Distillation at 15–30 mmHg and 140–180°C separates the product from heavy residues, achieving 98.7% yield. Recrystallization further purifies the compound to 94.7% purity .
Table 1: Optimization of Mannich-Hydrogenolysis Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Condensation Temperature | 80–85°C | Prevents decomposition |
Purging Gas Composition | 15–30% dimethylamine | Maximizes volatile removal |
Hydrogen Pressure | 4–10 atm | Ensures complete hydrogenolysis |
Distillation Pressure | 15–30 mmHg | Minimizes thermal degradation |
Catalytic Alkylation Using Mesoporous Molecular Sieves
Catalyst Synthesis and Characterization
CN Patent 1289450C utilizes HAlMCM-41, a mesoporous molecular sieve with high surface area (≥1000 m²/g) and adjustable acidity . The catalyst is prepared by ion-exchanging NaAlMCM-41 (SiO₂/Al₂O₃ = 20–100) with ammonium nitrate, followed by calcination at 550–600°C. This process introduces Brønsted acid sites critical for alkylation .
Alkylation Reaction Dynamics
p-Cresol reacts with tert-butanol or methyl tert-butyl ether (MTBE) over HAlMCM-41 at 120°C. The mechanism involves electrophilic substitution, where the tert-butyl group is introduced para to the methyl group:
3)3\text{COH} \xrightarrow{\text{HAlMCM-41}} \text{this compound} + \text{H}_2\text{O}
Key advantages include low reaction temperature (120°C vs. 160–200°C for conventional acids) and reduced catalyst deactivation .
Table 2: Performance of HAlMCM-41 in Alkylation
Catalyst (SiO₂/Al₂O₃) | Substrate Conversion (%) | Product Yield (%) | Selectivity (%) |
---|---|---|---|
20 | 67 | 59 | 88.1 |
50 | 61 | 54 | 88.5 |
100 | 55 | 49 | 89.1 |
Process Scalability and Environmental Impact
The continuous flow system operates at a liquid hourly space velocity (LHSV) of 1.02–2.1 h⁻¹, enabling large-scale production with minimal waste . Unlike traditional methods using sulfuric acid, HAlMCM-41 eliminates corrosive byproducts, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Yield and Purity Considerations
The Mannich-hydrogenolysis route offers superior yield (98.7%) but requires multiple purification steps, increasing operational complexity . In contrast, catalytic alkylation provides moderate yields (59%) with single-step processing, reducing energy consumption .
Industrial Applicability
Mannich-based synthesis is preferred for high-purity applications (e.g., pharmaceuticals), while catalytic methods suit bulk production due to lower costs and environmental footprint .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used under acidic or basic conditions.
Major Products:
Scientific Research Applications
Food Industry
Antioxidant in Food Preservation
BHT is primarily used as a food additive to prevent rancidity in fats and oils. Its antioxidant properties help extend the shelf life of food products by inhibiting oxidative degradation.
- Case Study : A study published in Food Additives & Contaminants highlighted the effectiveness of BHT in maintaining the quality of snack foods. The addition of BHT significantly reduced the formation of off-flavors and extended shelf life compared to untreated samples .
Polymer Stabilization
Stabilizer in Plastics and Rubber
BHT is commonly employed in the plastics industry to enhance the thermal stability and longevity of polymers. It acts by scavenging free radicals that can cause degradation during processing and service life.
- Research Insight : In a comparative study on various antioxidants, BHT demonstrated superior performance in preventing thermal degradation of polyolefins, outperforming other additives like Irganox 1010 .
Pharmaceutical Applications
Use in Drug Formulations
BHT is also utilized in pharmaceutical formulations due to its antioxidant properties, which help maintain the stability and efficacy of active ingredients.
- Application Example : Research indicates that BHT can stabilize certain sensitive compounds in drug formulations, enhancing their shelf life and effectiveness .
Cosmetic Industry
Preservative in Personal Care Products
Due to its antioxidant capabilities, BHT is frequently used as a preservative in cosmetics and personal care products to prevent oxidative damage to sensitive ingredients.
- Safety Assessment : A comprehensive safety review indicated that when used within recommended limits, BHT is safe for use in cosmetic formulations .
Industrial Applications
Corrosion Inhibitor
BHT has been identified as an effective corrosion inhibitor for metals exposed to harsh environments due to its ability to form protective films on metal surfaces.
- Study Findings : Research has shown that BHT can significantly reduce corrosion rates in metal substrates when incorporated into protective coatings .
Data Table: Applications Overview
Mechanism of Action
The primary mechanism by which 2-tert-Butyl-4-methylphenol exerts its effects is through its antioxidant activity. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the phenolic hydroxyl group, which can easily donate hydrogen atoms .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Physical Properties
Key Observations:
- Steric Hindrance: The tert-butyl group in this compound provides greater steric protection to the phenolic -OH group compared to 4-methylphenol, enhancing its antioxidative stability . However, BHT, with two tert-butyl groups, offers even higher stability due to increased steric bulk .
- Acidity: The pKa of this compound is ~11.0, slightly lower than 4-methylphenol (pKa ~10.3), due to electron-donating effects of the tert-butyl group reducing acidity .
Performance in Analytical and Environmental Contexts
Table 2: Recovery Rates in Dairy Product Extraction ()
Compound | Recovery in Milk (%) | Recovery in Butter (%) | |
---|---|---|---|
This compound | 85–95 | 80–90 | |
4-tert-Butylphenol | 75–85 | 70–80 | |
4-Methylphenol | 90–100 | 85–95 |
Insights :
- The higher recovery of this compound compared to 4-tert-Butylphenol in milk and butter suggests its moderate polarity balances interaction with lipid-rich matrices and sorbents like Oasis PRiME HLB .
- 4-Methylphenol’s high recovery correlates with its smaller size and higher water solubility, facilitating extraction .
Biological Activity
2-tert-Butyl-4-methylphenol (also known as BHA) is a synthetic antioxidant widely used in food preservation, cosmetics, and pharmaceuticals. Its biological activity encompasses a range of effects, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. This article reviews the current understanding of the biological activity of BHA based on recent research findings.
Antioxidant Activity
BHA is primarily recognized for its antioxidant properties. It functions by scavenging free radicals and preventing oxidative damage to cells. Studies indicate that BHA can inhibit lipid peroxidation, which is crucial in protecting cellular membranes from oxidative stress. The antioxidant mechanism involves the formation of stable radical species that do not propagate further oxidation reactions.
Anti-inflammatory Activity
Research has demonstrated that BHA possesses anti-inflammatory properties. In vitro studies using RAW264.7 mouse macrophage cells showed that BHA could inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (Cox2) when stimulated by lipopolysaccharides (LPS).
- Experimental Setup : Cells were pretreated with varying concentrations of BHA before LPS exposure.
- Results : A notable reduction in TNF-α and Cox2 gene expression was observed, particularly at higher concentrations of BHA.
Concentration (μM) | Cox2 Expression Inhibition (%) | TNF-α Expression Inhibition (%) |
---|---|---|
10 | 15 | 20 |
50 | 30 | 35 |
100 | 50 | 60 |
These findings suggest that BHA may be beneficial in conditions characterized by chronic inflammation.
Cytotoxicity
While BHA shows promise in various therapeutic applications, its cytotoxic effects have been documented. Studies indicate that at higher concentrations, BHA can induce apoptosis in certain cancer cell lines.
- Cell Lines Tested : HeLa and MCF-7.
- IC50 Values :
- HeLa: 10 μg/mL
- MCF-7: 50 μg/mL
This cytotoxicity is attributed to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Antimicrobial Activity
BHA has demonstrated antimicrobial properties against various pathogens. Research indicates its effectiveness against fungi and bacteria, making it a candidate for use in agricultural settings as a biopesticide.
Pathogen | Activity |
---|---|
Fusarium oxysporum | Inhibition of spore germination |
Staphylococcus aureus | Zone of inhibition observed |
In these studies, BHA was effective at concentrations ranging from 50 to 100 μg/mL.
Case Studies and Toxicological Data
Case studies involving human exposure to BHA have reported mild skin irritation and sensitization in some individuals. Long-term animal studies have suggested potential toxicity at high doses, with observed effects including respiratory distress and weight loss.
Toxicological Findings
Animal Model | Dose (mg/kg bw/day) | Observed Effects |
---|---|---|
Rats | 310 | Reduced body weight |
Mice | 1570 | Increased incidence of hepatocellular adenomas |
The no-observed-adverse-effect level (NOAEL) for males was established at approximately 140 mg/kg bw/day based on respiratory distress observations .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-tert-Butyl-4-methylphenol purity in synthetic samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis due to its sensitivity to phenolic compounds. Gas chromatography-mass spectrometry (GC-MS) is recommended for structural confirmation, leveraging the compound’s boiling point (244°C) and molecular weight (164.24 g/mol) for optimal separation .
- Key Parameters : For HPLC, use a C18 column with a methanol/water mobile phase (70:30 v/v) and monitor at 280 nm. For GC-MS, employ a DB-5MS column with a temperature gradient starting at 50°C (hold 2 min) to 280°C at 10°C/min .
Q. How can the antioxidant activity of this compound be experimentally validated?
- Methodology : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Prepare a 0.1 mM DPPH solution in ethanol and measure absorbance at 517 nm after incubating with the compound (0.1–1.0 mg/mL) for 30 min in the dark. Compare results against standard antioxidants like ascorbic acid .
- Data Interpretation : Calculate IC50 values (concentration inhibiting 50% of radicals). This compound typically shows moderate activity due to steric hindrance from the tert-butyl group, which limits radical quenching efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
- Case Study : Discrepancies in EC50 values (e.g., 1.30–1.40 mg/L in aquatic toxicity studies) may arise from differences in test organisms or exposure conditions .
- Methodology :
- Standardize test protocols using OECD guidelines (e.g., OECD 202 for Daphnia magna immobilization).
- Control variables: pH (7.0–7.5), temperature (20°C), and dissolved oxygen (>6 mg/L).
- Validate results with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
Q. How can the synthesis of this compound be optimized for high regioselectivity?
- Mechanistic Insight : The tert-butyl group is introduced via Friedel-Crafts alkylation of p-cresol using tert-butyl chloride in the presence of AlCl3. Competing ortho/para substitution requires precise stoichiometry (1:1.18 molar ratio of p-cresol to tert-butyl chloride) and reaction temperature control (40–50°C) .
- Advanced Technique : Use in situ FTIR to monitor intermediate formation. Optimize solvent polarity (e.g., dichloromethane) to favor para-substitution, achieving >99% regioselectivity .
Q. What are the mechanistic implications of this compound in UV absorber synthesis (e.g., UV-326)?
- Synthetic Pathway : The compound acts as a coupling agent in diazo reactions. For UV-326 synthesis, 4-chloro-2-nitroaniline is diazotized and coupled with this compound under acidic conditions (H2SO4, 0–5°C) to form an azo intermediate .
- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy (λmax = 450 nm for the azo bond). Maintain a molar ratio of 1:1.04:1.18 (4-chloro-2-nitroaniline : NaNO2 : this compound) for >95% yield .
Properties
IUPAC Name |
2-tert-butyl-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHOXWJQXIQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020212 | |
Record name | 4-Methyl-2-tert-butylphenol | |
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Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Boiling Point |
237 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Flash Point |
105 °C | |
Record name | 2-t-Butyl-4-methylphenol | |
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Solubility |
Insoluble in water, soluble in oxygenated solvents. | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Density |
0.9247 g/cc @ 75 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Vapor Pressure |
0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |
Record name | 2-t-Butyl-4-methylphenol | |
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CAS No. |
2409-55-4, 25567-40-2 | |
Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |
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Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Melting Point |
55 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Synthesis routes and methods
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.